エフロニチン塩酸塩

概要

説明

科学的研究の応用

Eflornithine hydrochloride has a wide range of applications in scientific research:

作用機序

Target of Action

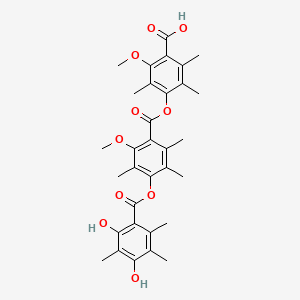

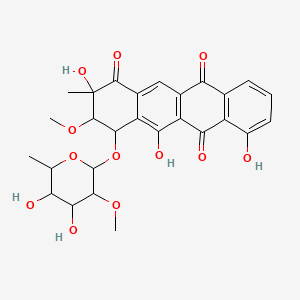

Eflornithine hydrochloride primarily targets the enzyme Ornithine Decarboxylase (ODC) . ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation . It is also implicated in conditions like facial hirsutism and cancer, especially when ODC is highly upregulated in tumor cells .

Mode of Action

Eflornithine hydrochloride acts as an irreversible inhibitor of ODC . It binds to the active site of ODC, preventing the natural substrate ornithine from accessing it . This inhibits the conversion of ornithine into putrescine, a key step in the biosynthesis of polyamines .

Biochemical Pathways

By inhibiting ODC, Eflornithine hydrochloride disrupts the polyamine biosynthetic pathway . This leads to a decrease in the production of polyamines, which are crucial for cell growth and differentiation . The inhibition of polyamine synthesis also restores the balance of the LIN28/Let-7 metabolic pathway, which is involved in the regulation of cancer stem cells and glycolytic metabolism .

Pharmacokinetics

Its bioavailability is 100% when administered intravenously, but negligible when applied topically . The elimination half-life of Eflornithine hydrochloride is approximately 8 hours .

Result of Action

The inhibition of ODC by Eflornithine hydrochloride leads to a decrease in the production of polyamines, thus slowing or stopping the growth of cells . This makes it effective in treating conditions characterized by rapid cell growth, such as high-risk neuroblastoma and hirsutism .

生化学分析

Biochemical Properties

Eflornithine hydrochloride acts as an irreversible inhibitor of ornithine decarboxylase, an enzyme involved in the biosynthesis of polyamines . Polyamines are essential for cell growth and differentiation. By inhibiting ornithine decarboxylase, eflornithine hydrochloride prevents the conversion of ornithine to putrescine, thereby reducing the levels of polyamines . This inhibition affects various cellular processes, including DNA stabilization and repair, as well as RNA function . Eflornithine hydrochloride also interacts with pyridoxal 5’-phosphate, a cofactor required for its decarboxylation within the active site of ornithine decarboxylase .

Cellular Effects

Eflornithine hydrochloride has significant effects on various cell types and cellular processes. It induces senescence and suppresses neurosphere formation in neuroblastoma cells, indicating a cytostatic effect . Additionally, it inhibits the proliferation of vascular endothelial cells and melanoma-induced angiogenesis . Eflornithine hydrochloride also decreases bone marrow function, leading to a reduction in the number of blood cells, which can cause anemia and decrease the body’s ability to fight infections .

Molecular Mechanism

At the molecular level, eflornithine hydrochloride exerts its effects by irreversibly binding to the active site of ornithine decarboxylase, preventing the natural substrate ornithine from accessing the site . This binding is facilitated by the cofactor pyridoxal 5’-phosphate . The inhibition of ornithine decarboxylase leads to a decrease in polyamine synthesis, which is crucial for cell proliferation and differentiation . Eflornithine hydrochloride also affects gene expression by downregulating oncogenic drivers such as MYCN and LIN28B in neuroblastoma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eflornithine hydrochloride change over time. It has been shown to be stable and effective in reducing tumor growth in animal models . Long-term use can lead to myelosuppression, hepatotoxicity, and other adverse effects . The stability and degradation of eflornithine hydrochloride in vitro and in vivo are crucial factors in determining its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of eflornithine hydrochloride vary with different dosages in animal models. At lower doses, it inhibits tumor growth and potentiates the anti-tumor activity of other chemotherapy agents . At higher doses, it can cause toxic effects such as reduced gravid uterine weight, increased pre-implantation and post-implantation loss, and reduced fetal body weights in pregnant animals . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Eflornithine hydrochloride is involved in the metabolic pathway of polyamine synthesis. By inhibiting ornithine decarboxylase, it prevents the conversion of ornithine to putrescine, which is a precursor for spermidine and spermine . This inhibition affects the balance of the LIN28/Let-7 metabolic pathway, which regulates cancer stem cells and glycolytic metabolism . The reduction in polyamine levels also impacts various cellular processes, including DNA stabilization and repair .

Transport and Distribution

Eflornithine hydrochloride is transported and distributed within cells and tissues through specific transport systems. It crosses the blood-brain barrier using the cationic amino acid transporter system y+ and organic cation transporters . These transport systems facilitate the delivery of eflornithine hydrochloride to the central nervous system, where it exerts its therapeutic effects . The distribution of eflornithine hydrochloride within cells is influenced by its interaction with amino acid transporters and other binding proteins .

Subcellular Localization

The subcellular localization of eflornithine hydrochloride is primarily within the cytoplasm, where it interacts with ornithine decarboxylase . This interaction inhibits the enzyme’s activity and affects various cellular processes. Eflornithine hydrochloride does not undergo significant post-translational modifications or targeting to specific organelles . Its activity is mainly determined by its ability to bind to and inhibit ornithine decarboxylase within the cytoplasm .

準備方法

Synthetic Routes and Reaction Conditions: Eflornithine hydrochloride is synthesized through a multi-step chemical processThe final steps involve deprotection and purification to obtain eflornithine hydrochloride .

Industrial Production Methods: In industrial settings, the production of eflornithine hydrochloride involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Eflornithine hydrochloride primarily undergoes substitution reactions due to the presence of the difluoromethyl group. It can also participate in ion-pair formation reactions with various reagents .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles that can replace the difluoromethyl group under specific conditions.

Ion-Pair Formation: Eflornithine hydrochloride reacts with ion-pair reagents such as bromocresol green, bromophenol blue, methyl orange, and bromothymol blue in buffered solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion-pair formation with bromocresol green results in a complex that can be measured spectrophotometrically .

類似化合物との比較

Melarsoprol: Another drug used to treat African trypanosomiasis, but it has a different mechanism of action and a higher toxicity profile.

Uniqueness: Eflornithine hydrochloride is unique in its specific inhibition of ornithine decarboxylase, making it highly effective in conditions where polyamine biosynthesis is upregulated. Its relatively low toxicity compared to other treatments for African trypanosomiasis also sets it apart .

特性

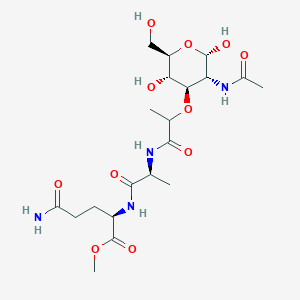

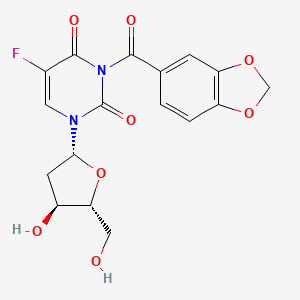

IUPAC Name |

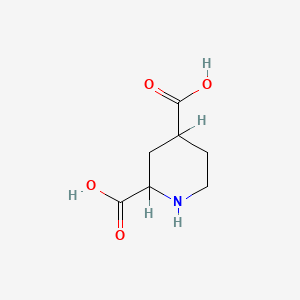

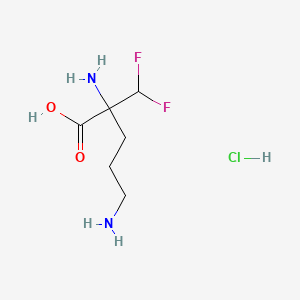

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDGNNYJFSHYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019072 | |

| Record name | Eflornithine hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81645-68-3, 68278-23-9 | |

| Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81645-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68278-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068278239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFLORNITHINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eflornithine hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFLORNITHINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO07O10TCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Eflornithine hydrochloride (DFMO) is a suicide inhibitor of the enzyme ornithine decarboxylase (ODC). [] This enzyme is crucial for the biosynthesis of polyamines, which play essential roles in cell growth and proliferation. [] By irreversibly inhibiting ODC, DFMO disrupts polyamine production, leading to the inhibition of tumor cell growth and proliferation. [, ]

A: Polyamines are essential for various cellular processes, including DNA replication, transcription, and translation. Depletion of polyamines by DFMO leads to cell cycle arrest, inhibition of protein synthesis, and ultimately, cell death. [] This mechanism is particularly effective against rapidly dividing cells, such as those found in tumors and certain parasites.

A: The molecular formula of eflornithine hydrochloride is C7H12F2N2O2·HCl. Its molecular weight is 234.64 g/mol. [, , , , , , , , , , , , , , ]

A: Eflornithine hydrochloride exhibits good heat stability but is slightly susceptible to oxidative and photodegradation. [] Studies have shown that incorporating Eflornithine hydrochloride into solid lipid microparticles can enhance its stability and provide sustained release. []

ANone: Several analytical techniques have been developed and validated for the quantification of eflornithine hydrochloride in various matrices. These methods include:

- UV Spectroscopy: This simple and sensitive method uses a specific wavelength to measure the absorbance of Eflornithine hydrochloride in solution. [, , , , , ]

- High-Performance Liquid Chromatography (HPLC): This technique provides high resolution and sensitivity for separating and quantifying Eflornithine hydrochloride in complex mixtures. [, , ]

- High-Performance Thin Layer Chromatography (HPTLC): This method offers a rapid and cost-effective alternative to HPLC for the analysis of Eflornithine hydrochloride in pharmaceutical formulations. []

A: Analytical methods undergo rigorous validation procedures to ensure their accuracy, precision, and specificity. [, , ] This involves establishing linearity, limit of detection, accuracy, precision, ruggedness, robustness, and system suitability. []

A: Researchers have investigated various drug delivery systems to enhance the efficacy and minimize the side effects of Eflornithine hydrochloride. One promising approach involves encapsulating the drug in solid lipid microparticles, which have shown improved permeation and sustained release characteristics in in vitro and ex vivo studies. [, ] Another strategy utilizes electrospun nanofibers loaded with Eflornithine hydrochloride as a potential face mask for hirsutism treatment, aiming for localized and sustained drug delivery. []

A: Clinical studies have demonstrated that topical application of Eflornithine hydrochloride cream can effectively reduce facial hair growth in women with hirsutism. [, , , ] Combining Eflornithine hydrochloride with laser hair removal has also shown promising results in treating pseudofolliculitis barbae. []

A: Besides hirsutism, Eflornithine hydrochloride has been successfully used to treat Pneumocystis carinii pneumonia, a common opportunistic infection associated with AIDS. [, ] It acts by inhibiting the parasite's ODC, leading to polyamine depletion and ultimately, parasite death. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)

![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)

![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)